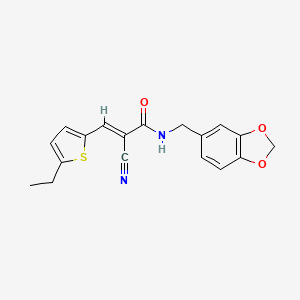
ethyl 4-(2-chlorobenzyl)-1-(2-pyrazinylcarbonyl)-4-piperidinecarboxylate
説明
Ethyl 4-(2-chlorobenzyl)-1-(2-pyrazinylcarbonyl)-4-piperidinecarboxylate, also known as CP-526, 55, is a chemical compound that belongs to the piperidine class of drugs. It is a potent and selective inhibitor of the enzyme phosphodiesterase-5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). The inhibition of PDE5 leads to an increase in cGMP levels, resulting in smooth muscle relaxation and vasodilation. CP-526, 55 has been extensively studied for its potential use in the treatment of erectile dysfunction and pulmonary arterial hypertension.
作用機序
The primary mechanism of action of ethyl 4-(2-chlorobenzyl)-1-(2-pyrazinylcarbonyl)-4-piperidinecarboxylate, 55 is the inhibition of PDE5. PDE5 is responsible for the degradation of cGMP, which is a second messenger molecule that mediates smooth muscle relaxation and vasodilation. By inhibiting PDE5, ethyl 4-(2-chlorobenzyl)-1-(2-pyrazinylcarbonyl)-4-piperidinecarboxylate, 55 increases cGMP levels, leading to smooth muscle relaxation and vasodilation in the corpus cavernosum of the penis and the pulmonary vasculature.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 4-(2-chlorobenzyl)-1-(2-pyrazinylcarbonyl)-4-piperidinecarboxylate, 55 are primarily related to its ability to increase cGMP levels. In the penis, this leads to smooth muscle relaxation and vasodilation, resulting in increased blood flow and the ability to achieve and maintain an erection. In the pulmonary vasculature, this leads to vasodilation and improved oxygenation of the blood, making ethyl 4-(2-chlorobenzyl)-1-(2-pyrazinylcarbonyl)-4-piperidinecarboxylate, 55 a potential treatment for pulmonary arterial hypertension.
実験室実験の利点と制限
The advantages of using ethyl 4-(2-chlorobenzyl)-1-(2-pyrazinylcarbonyl)-4-piperidinecarboxylate, 55 in lab experiments include its high potency and selectivity for PDE5, which reduces the risk of side effects associated with the inhibition of other PDE isoforms. However, limitations include the need for specialized equipment and expertise to synthesize and handle the compound, as well as the potential for variability in results due to differences in experimental conditions and protocols.
将来の方向性
For research on ethyl 4-(2-chlorobenzyl)-1-(2-pyrazinylcarbonyl)-4-piperidinecarboxylate, 55 include further preclinical studies to evaluate its safety and efficacy in the treatment of erectile dysfunction and pulmonary arterial hypertension. Additionally, research could focus on the development of new PDE5 inhibitors with improved selectivity, potency, and pharmacokinetic properties. Finally, studies could investigate the potential use of ethyl 4-(2-chlorobenzyl)-1-(2-pyrazinylcarbonyl)-4-piperidinecarboxylate, 55 in the treatment of other conditions, such as heart failure and stroke.
科学的研究の応用
Ethyl 4-(2-chlorobenzyl)-1-(2-pyrazinylcarbonyl)-4-piperidinecarboxylate, 55 has been extensively studied for its potential use in the treatment of erectile dysfunction and pulmonary arterial hypertension. In preclinical studies, ethyl 4-(2-chlorobenzyl)-1-(2-pyrazinylcarbonyl)-4-piperidinecarboxylate, 55 has been shown to be a potent and selective inhibitor of PDE5, with a higher affinity for PDE5 than other PDE isoforms. This selectivity is important because it reduces the risk of side effects associated with the inhibition of other PDE isoforms.
特性
IUPAC Name |
ethyl 4-[(2-chlorophenyl)methyl]-1-(pyrazine-2-carbonyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-2-27-19(26)20(13-15-5-3-4-6-16(15)21)7-11-24(12-8-20)18(25)17-14-22-9-10-23-17/h3-6,9-10,14H,2,7-8,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHJMIXTXADVOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=NC=CN=C2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



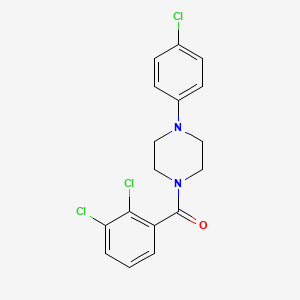
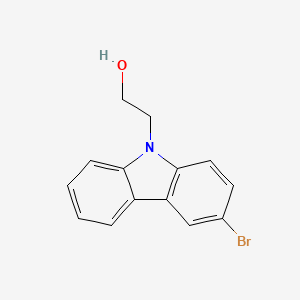
![N-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B4790797.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4790803.png)
![4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4790804.png)
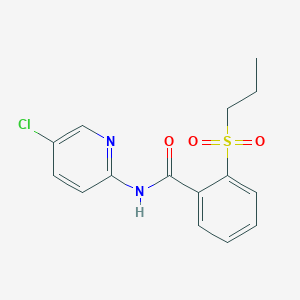
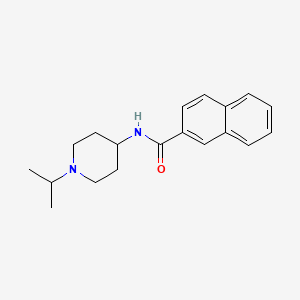
![2-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole](/img/structure/B4790828.png)
![N-(4-methoxyphenyl)-3-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}propanamide](/img/structure/B4790839.png)
![2-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4790844.png)
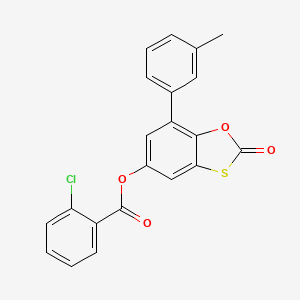
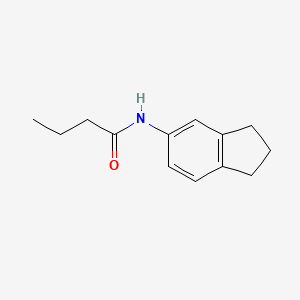
![methyl 5-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B4790857.png)
